molecular formula C8H7F3N2O2 B1636443 N-methyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 54672-10-5

N-methyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1636443
CAS No.: 54672-10-5
M. Wt: 220.15 g/mol
InChI Key: IPVGIICIFPBLLU-UHFFFAOYSA-N
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Description

“N-methyl-4-nitro-2-(trifluoromethyl)aniline” is an organic compound with the linear formula C8H7F3N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .


Synthesis Analysis

The synthesis of “this compound” involves diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It has been used in the synthesis of monoazo dyes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H7F3N2O2 . The molecular weight of this compound is 220.152 .


Chemical Reactions Analysis

“this compound” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It has been used in the synthesis of monoazo dyes .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 220.15 . The boiling point is 262.1°C at 760 mmHg .

Scientific Research Applications

Catalytic Hydrogenation and Environmental Applications

  • Catalytic Hydrogenation : A critical step in the catalytic hydrogenation of nitroarenes, relevant for dyestuff and pharmaceutical industries, involves understanding the electronic structures and reaction mechanisms to design nanostructured catalysts with desired activity and selectivity. Breakthroughs in catalytic technologies, including direct, transfer, photocatalytic, and electrocatalytic hydrogenation, have laid the foundation for large-scale production of anilines and guide the rational design of catalysts for organic transformation reactions (Song et al., 2018).

  • Environmental Degradation of Nitisinone : Nitisinone's stability and degradation pathways were examined to understand its environmental impact. Stability increases with the pH of the solution, and major degradation products formed under acidic conditions show considerable stability. This contributes to a better understanding of the environmental risks and benefits of its application (Barchańska et al., 2019).

Nitrogen Emissions and Environmental Impact

  • Nitrous Oxide Emissions : Aquaculture systems are identified as significant anthropogenic sources of nitrous oxide (N2O) emissions, with a global warming potential substantially higher than carbon dioxide. The review estimates future emissions and discusses methods to minimize N2O emission, highlighting the environmental impact of nitrogen-containing compounds (Hu et al., 2012).

  • Wet Air Oxidation of Nitrogen-containing Compounds : The treatment of toxic nitrogen-containing compounds through Wet Air Oxidation (WAO) processes is reviewed, focusing on Catalytic Wet Air Oxidation (CWAO) of pollutants from chemical and pharmaceutical industries. The review compares CWAO with other oxidation processes and discusses the selectivity towards various by-products and inorganic forms of nitrogen (Oliviero et al., 2003).

Safety and Hazards

“N-methyl-4-nitro-2-(trifluoromethyl)aniline” is harmful if swallowed or inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-methyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-12-7-3-2-5(13(14)15)4-6(7)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGIICIFPBLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243801
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-10-5
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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